molecular formula C20H16F3N3O B11520595 Benzaldehyde, 4-benzyloxy-, (5-trifluoromethyl-2-pyridyl)hydrazone

Benzaldehyde, 4-benzyloxy-, (5-trifluoromethyl-2-pyridyl)hydrazone

Cat. No.: B11520595
M. Wt: 371.4 g/mol
InChI Key: GGUIABASNLEKGD-BRJLIKDPSA-N
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Description

2-[(2E)-2-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-5-(TRIFLUOROMETHYL)PYRIDINE is an organic compound with a complex structure that includes a pyridine ring substituted with a trifluoromethyl group and a hydrazone linkage to a benzyloxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-5-(TRIFLUOROMETHYL)PYRIDINE typically involves the condensation of 4-(benzyloxy)benzaldehyde with 2-hydrazinyl-5-(trifluoromethyl)pyridine under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst selection, can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-2-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-5-(TRIFLUOROMETHYL)PYRIDINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine or other reduced forms.

    Substitution: The trifluoromethyl group and the benzyloxy group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or quinones, while reduction can produce hydrazine derivatives. Substitution reactions can result in a variety of substituted pyridine or benzyloxyphenyl compounds.

Scientific Research Applications

2-[(2E)-2-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-5-(TRIFLUOROMETHYL)PYRIDINE has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials, such as polymers or advanced coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-[(2E)-2-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-5-(TRIFLUOROMETHYL)PYRIDINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2E)-2-{[4-(METHOXY)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-5-(TRIFLUOROMETHYL)PYRIDINE
  • 2-[(2E)-2-{[4-(ETHOXY)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-5-(TRIFLUOROMETHYL)PYRIDINE

Uniqueness

2-[(2E)-2-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-5-(TRIFLUOROMETHYL)PYRIDINE is unique due to the presence of the benzyloxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and effects.

Properties

Molecular Formula

C20H16F3N3O

Molecular Weight

371.4 g/mol

IUPAC Name

N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]-5-(trifluoromethyl)pyridin-2-amine

InChI

InChI=1S/C20H16F3N3O/c21-20(22,23)17-8-11-19(24-13-17)26-25-12-15-6-9-18(10-7-15)27-14-16-4-2-1-3-5-16/h1-13H,14H2,(H,24,26)/b25-12+

InChI Key

GGUIABASNLEKGD-BRJLIKDPSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC3=NC=C(C=C3)C(F)(F)F

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC3=NC=C(C=C3)C(F)(F)F

Origin of Product

United States

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